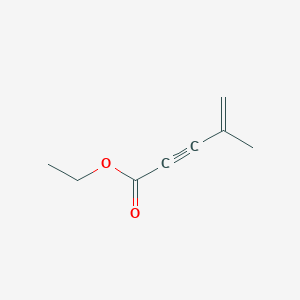
Ethyl 4-methylpent-4-en-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methylpent-4-en-2-ynoate is an organic compound with the molecular formula C8H10O2. It is an ester, characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is further bonded to an ethyl group. This compound is notable for its unique structure, which includes both an alkyne (carbon-carbon triple bond) and an alkene (carbon-carbon double bond) within the same molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methylpent-4-en-2-ynoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-methylpent-4-en-2-ynoic acid+ethanolH2SO4ethyl 4-methylpent-4-en-2-ynoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylpent-4-en-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the compound.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can react with the ester group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Alcohols or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methylpent-4-en-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-methylpent-4-en-2-ynoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the product.
Comparison with Similar Compounds
Ethyl 4-methylpent-4-en-2-ynoate can be compared to other esters and compounds with similar functional groups:
Ethyl acetate: A simple ester with a similar structure but lacks the alkyne and alkene groups.
Methyl butyrate: Another ester with a different carbon chain length and structure.
Ethyl 4-hydroxy-4-methylpent-2-ynoate: A compound with a hydroxyl group instead of an alkene, showing different reactivity and applications.
Properties
CAS No. |
80220-85-5 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
ethyl 4-methylpent-4-en-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-4-10-8(9)6-5-7(2)3/h2,4H2,1,3H3 |
InChI Key |
XCJFEQBPKMOFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


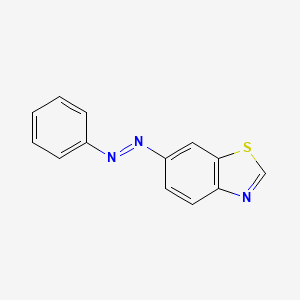
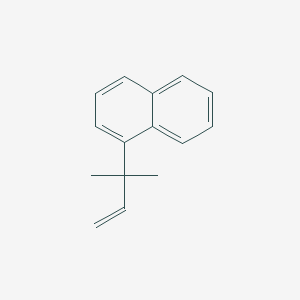
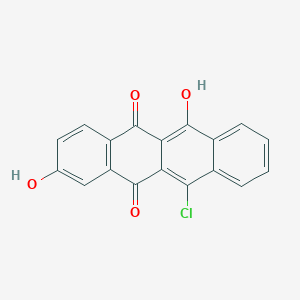
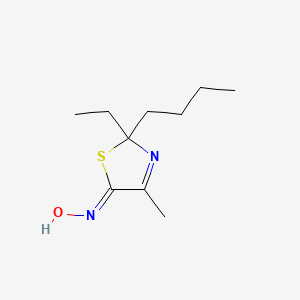
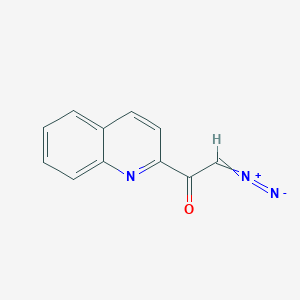

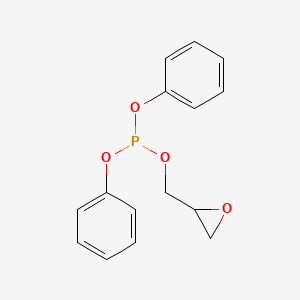
![2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate](/img/structure/B14415501.png)
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)
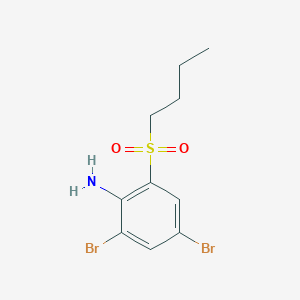
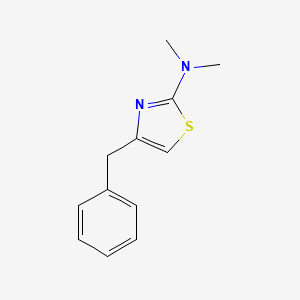

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
